

Vby-825 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: Vby-825

Cat. No.: B1139138

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Application Notes and Protocols: Vby-825

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vby-825 is a potent, orally available, and reversible inhibitor of several cathepsin proteases, demonstrating high inhibitory activity against cathepsin B, L, S, and V.[1][2][3] Cathepsins are a class of proteases implicated in various physiological and pathological processes. Their upregulation is associated with the progression of several diseases, including cancer, where they play a role in tumor growth, invasion, and metastasis through the degradation of the extracellular matrix.[2] **Vby-825**'s inhibitory action on these key cathepsins makes it a valuable tool for research in oncology and other areas where cathepsin activity is relevant. These application notes provide detailed information on the solubility of **Vby-825** in various solvents and protocols for its use in experimental settings.

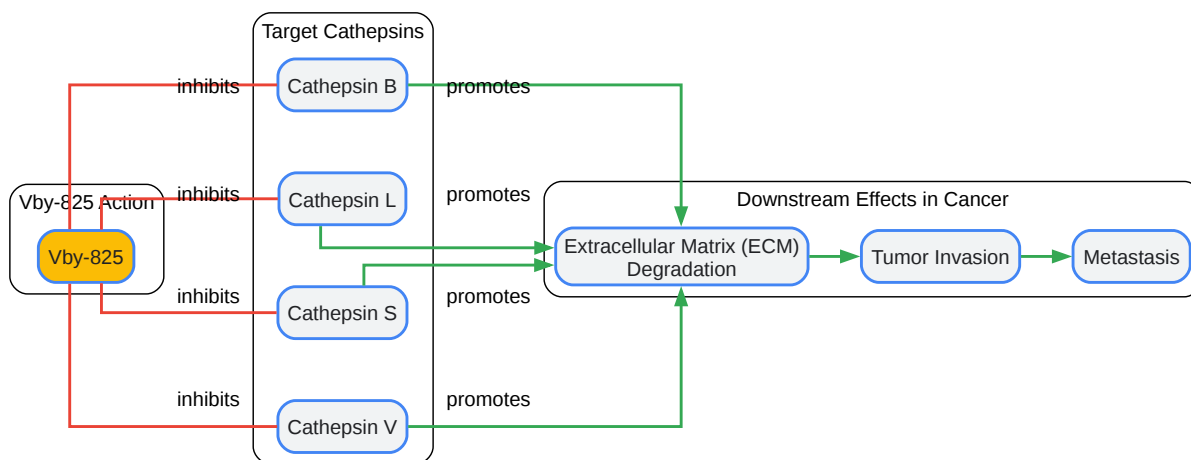
Data Presentation: Solubility of Vby-825

The solubility of **Vby-825** has been determined in Dimethyl Sulfoxide (DMSO) and various solvent systems suitable for in vitro and in vivo studies. It is important to note that the use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] For the preparation of solutions, particularly for in vivo applications, gentle heating and/or sonication may be employed to aid dissolution if precipitation or phase separation occurs.[1]

| Solvent/Solvent System | Solubility | Remarks | Source |
|---|------------------------|---|-------------------|
| For In Vitro Use | | | |
| DMSO | 125 mg/mL (233.40 mM) | Requires sonication. Use of newly opened DMSO is recommended.[1] | MedchemExpress[1] |
| For In Vivo Use | | | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.88 mM) | Results in a clear solution.[1] | MedchemExpress[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (3.88 mM) | Forms a suspended solution; requires sonication.[1] | MedchemExpress[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.88 mM) | Results in a clear solution.[1] | MedchemExpress[1] |

Signaling Pathway

Vby-825 exerts its biological effects by inhibiting the activity of key cathepsin proteases. In the context of cancer, cathepsins B, L, S, and V are known to be involved in the degradation of the extracellular matrix (ECM), a critical step for tumor cell invasion and metastasis. By inhibiting these cathepsins, **Vby-825** can disrupt these malignant processes.



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Caption: **Vby-825** inhibits cathepsins, disrupting cancer progression.

Experimental Protocols

Protocol 1: Preparation of Vby-825 Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution of **Vby-825** in DMSO, which can be further diluted for use in various in vitro cellular and enzymatic assays.

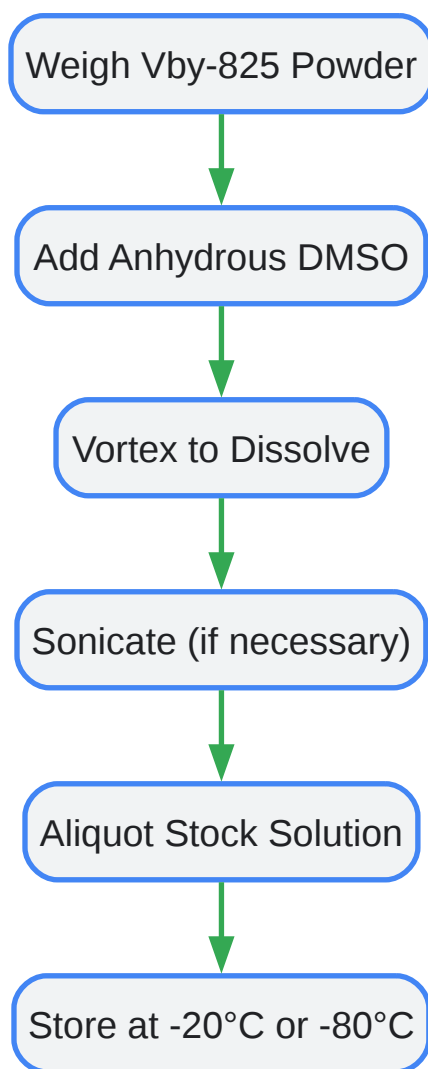
Materials:

- **Vby-825** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Equilibrate the **Vby-825** powder to room temperature before opening the vial.
- Weigh the desired amount of **Vby-825** powder and transfer it to a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 125 mg/mL stock solution, add 8 μ L of DMSO for every 1 mg of **Vby-825**).
- Vortex the solution thoroughly to dissolve the compound.
- If necessary, sonicate the solution in a water bath for a short period to ensure complete dissolution.^[1]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).^[1]



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Caption: Workflow for preparing **Vby-825** stock solution.

Protocol 2: General Protocol for In Vitro Cathepsin Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of **Vby-825** against a specific cathepsin enzyme using a fluorogenic substrate. This assay measures the reduction in the rate of fluorescent product formation in the presence of the inhibitor.

Materials:

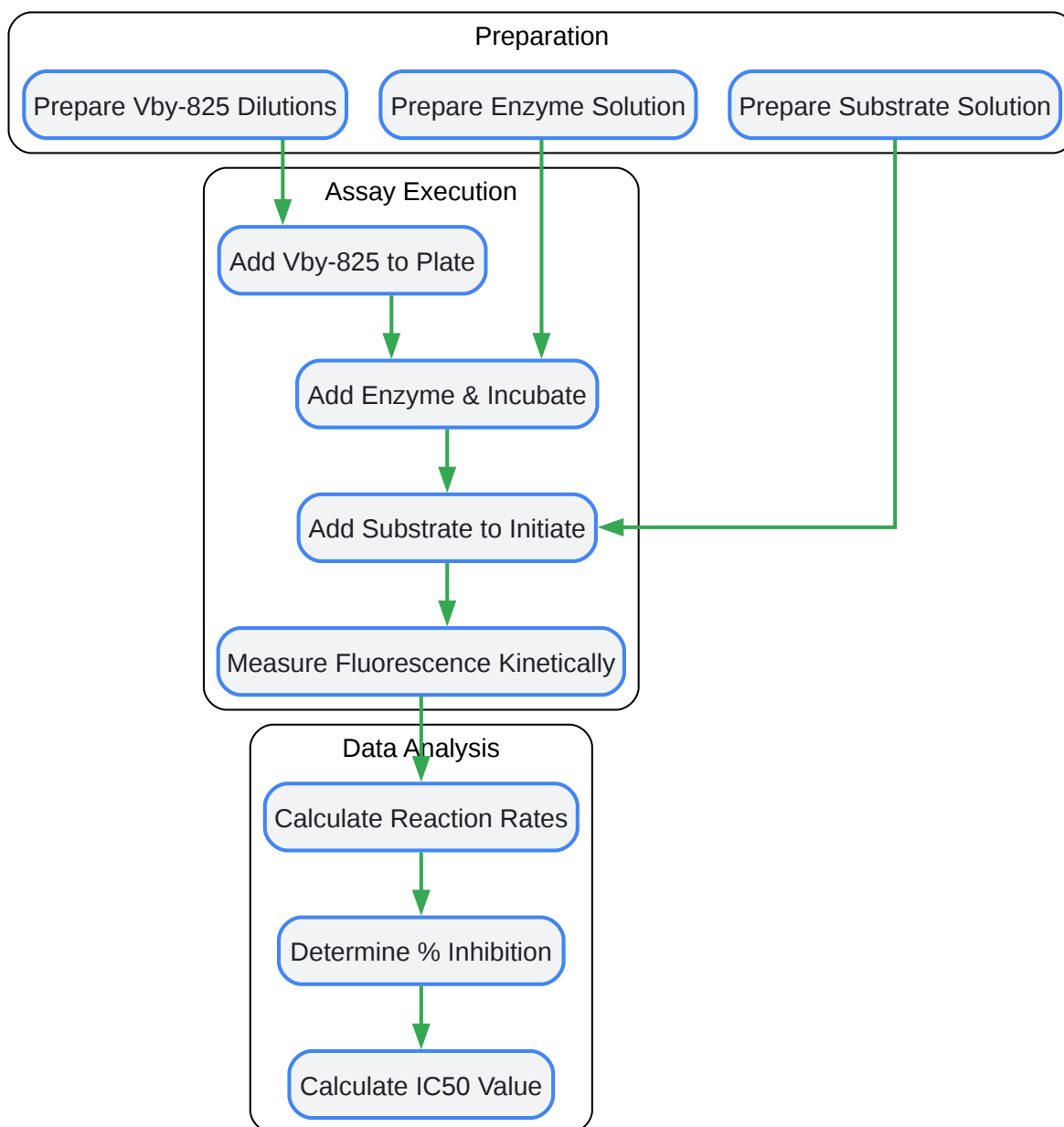
- Purified active cathepsin enzyme (e.g., Cathepsin B, L, S, or V)

- Fluorogenic cathepsin substrate (specific for the enzyme being tested)
- Assay buffer (optimized for the specific cathepsin)
- **Vby-825** stock solution (prepared as in Protocol 1)
- 96-well black, flat-bottom microplate
- Fluorescence microplate reader

Procedure:

- Prepare Reagents:
 - Dilute the **Vby-825** stock solution to various concentrations in the assay buffer.
 - Prepare the cathepsin enzyme solution to the desired working concentration in the assay buffer.
 - Prepare the fluorogenic substrate solution to the desired working concentration in the assay buffer.
- Assay Setup:
 - In a 96-well plate, add the diluted **Vby-825** solutions to the appropriate wells.
 - Include control wells: a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control (with assay buffer only).
- Enzyme Addition and Incubation:
 - Add the diluted cathepsin enzyme solution to all wells except the "no enzyme" control.
 - Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.^[2]
- Initiate Reaction:
 - Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

- Fluorescence Measurement:
 - Immediately place the plate in a fluorescence microplate reader.
 - Measure the fluorescence intensity kinetically over a specific period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
- Data Analysis:
 - Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
 - Determine the percentage of inhibition for each **Vby-825** concentration relative to the "no inhibitor" control.
 - Plot the percentage of inhibition against the **Vby-825** concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.



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Caption: Workflow for in vitro cathepsin inhibition assay.

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